

# Technical Support Center: Degradation of Tungsten Carbide in Acidic Environments

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## Compound of Interest

Compound Name: Tungsten carbide

Cat. No.: B1195092

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation mechanisms of **tungsten carbide** (WC) in acidic environments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design and interpretation.

## Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with **tungsten carbide** in acidic media.

Problem	Potential Causes	Recommended Solutions
Rapid, Unexpected Degradation of WC-Co Samples	The cobalt (Co) binder is highly susceptible to dissolution in strong acids, a process known as leaching.[1][2] This is the primary degradation mechanism for WC-Co composites in acidic environments.[3] The rate of degradation is influenced by acid type, concentration, and temperature.[4]	<ul style="list-style-type: none"><li>- Consider using a tungsten carbide grade with a nickel (Ni) binder, which offers significantly better corrosion resistance in acidic conditions. [1][2]</li><li>- If WC-Co must be used, conduct experiments at lower temperatures and acid concentrations to reduce the rate of cobalt leaching.</li><li>- Ensure the pH of the acidic medium is as high as possible for the experimental requirements, as lower pH accelerates binder dissolution.</li></ul>
Inconsistent or Non-Reproducible Corrosion Rate Measurements	<ul style="list-style-type: none"><li>- Improper Sample Preparation: Surface contamination or inconsistent surface finish can lead to variable results.</li><li>- Electrolyte Contamination: Impurities in the acid solution can alter the corrosion process.</li><li>- Vibrations or Agitation: Uncontrolled movement in the experimental setup can affect mass transport and corrosion rates.</li><li>- Crevice Corrosion: The formation of crevices at the sample holder interface can lead to localized, accelerated corrosion.</li></ul>	<ul style="list-style-type: none"><li>- Follow a standardized sample preparation protocol, such as ASTM G1, for cleaning and finishing the specimen surface.</li><li>- Use high-purity acids and deionized water to prepare fresh electrolyte for each experiment.</li><li>- Isolate the experimental setup from vibrations and ensure consistent, controlled agitation if required by the protocol.</li><li>- Utilize appropriate sample mounting techniques to minimize or eliminate crevices.</li><li>- Inspect samples for localized corrosion post-experiment.</li></ul>

Unusual or Noisy Data in Potentiodynamic Polarization Scans	<ul style="list-style-type: none"><li>- Poor Electrical Connection: A loose or corroded connection to the working electrode (WC sample) can introduce noise.</li><li>- Reference Electrode Issues: A clogged or improperly positioned reference electrode can cause potential drift and inaccurate readings.</li><li>- Gas Bubble Formation: Hydrogen evolution on the sample surface can interfere with the electrochemical measurement.</li></ul>	<ul style="list-style-type: none"><li>- Ensure all electrical connections are secure and free of corrosion.</li><li>- Check the reference electrode for air bubbles and ensure the Luggin capillary is positioned close to the working electrode surface.</li><li>- De-aerate the solution with an inert gas (e.g., nitrogen or argon) before and during the experiment to minimize hydrogen evolution.</li></ul>
Weight Loss Measurements Are Lower Than Expected	<ul style="list-style-type: none"><li>- Formation of a Passivation Layer: In some acidic environments, a thin, protective oxide layer can form on the tungsten carbide surface, slowing down the corrosion process.<sup>[5]</sup></li><li>- Incomplete Removal of Corrosion Products: Residual corrosion products on the sample surface after the experiment will lead to an underestimation of the true weight loss.</li></ul>	<ul style="list-style-type: none"><li>- Analyze the surface of the sample post-experiment using techniques like XPS or SEM to identify the presence of an oxide layer.</li><li>- Follow a standardized cleaning procedure, such as those outlined in ASTM G1, to ensure all corrosion products are removed before the final weight measurement.</li></ul>

## Frequently Asked Questions (FAQs)

1. What is the primary degradation mechanism of **tungsten carbide** in acidic environments?

The primary degradation mechanism for cemented **tungsten carbide**, particularly grades with a cobalt (Co) binder, is the selective dissolution or "leaching" of the metallic binder phase.<sup>[1][2]</sup>

The **tungsten carbide** grains themselves are relatively resistant to attack by many acids, but

the removal of the binder matrix leaves behind a weakened, porous structure of WC grains with compromised structural integrity.[1]

## 2. How does the type of acid affect the corrosion of **tungsten carbide**?

Strong, oxidizing acids can be particularly aggressive. A mixture of hydrofluoric acid (HF) and nitric acid (HNO<sub>3</sub>) is known to readily dissolve **tungsten carbide**. [6] Strong acids like sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) and hydrochloric acid (HCl) are also effective at leaching the cobalt binder. [1][4] Weaker acids will generally result in a slower degradation rate.

## 3. Does temperature influence the degradation rate?

Yes, temperature has a significant effect on the corrosion rate. [4] Higher temperatures generally accelerate the chemical reactions involved in the dissolution of the binder, leading to a more rapid degradation of the **tungsten carbide** composite.

## 4. Are there more corrosion-resistant types of **tungsten carbide** for acidic environments?

Yes, **tungsten carbide** grades that use a nickel (Ni) binder are significantly more resistant to corrosion in acidic environments compared to those with a cobalt binder. [1][2] Alloying the binder with elements like chromium or molybdenum can also enhance corrosion resistance. [1]

## 5. Can **tungsten carbide** passivate in acidic solutions?

Under certain conditions, a protective passive layer, often a tungsten oxide (WO<sub>3</sub>), can form on the surface of **tungsten carbide** in acidic media, which can slow down the corrosion process. [5] However, the stability and effectiveness of this passive layer can be influenced by the specific acid, its concentration, and the presence of other ions in the solution.

# Quantitative Data on Corrosion Rates

The following tables summarize corrosion rate data for **tungsten carbide** in different acidic environments. Note that corrosion rates can vary significantly based on the specific grade of **tungsten carbide** (e.g., cobalt content, grain size), temperature, and acid concentration.

Table 1: Corrosion Rates of WC-Co and WC-Ni in 1M Sulfuric Acid at Room Temperature

Material	Corrosion Rate (mm/year)	Reference
WC-Co	1.29	<a href="#">[7]</a>
WC-Ni	0.41	<a href="#">[7]</a>

Table 2: General Corrosion Resistance of Cobalt and Nickel Binders as a Function of pH

pH Range	Cobalt Binder Corrosion Resistance	Nickel Binder Corrosion Resistance	Reference
< 2	Poor	Fair	<a href="#">[1]</a>
2 - 7	Fair	Good	<a href="#">[1]</a>
> 7	Good	Excellent	<a href="#">[1]</a>

## Detailed Experimental Protocols

### Weight Loss Corrosion Testing

This protocol outlines the steps for determining the corrosion rate of **tungsten carbide** in an acidic environment using the weight loss method, based on ASTM G1 and G31 standards.

#### a. Materials and Equipment:

- **Tungsten carbide** samples of known dimensions and surface area.
- Abrasive paper (e.g., silicon carbide) of various grits for surface preparation.
- Analytical balance with a precision of at least 0.1 mg.
- Glass beakers or corrosion cells.
- Acidic solution of the desired concentration.
- Ultrasonic cleaner.

- Drying oven.
- Chemical cleaning solution for removing corrosion products (e.g., as specified in ASTM G1).

b. Procedure:

- Sample Preparation:
  1. Measure the dimensions of each **tungsten carbide** sample to calculate the total surface area.
  2. Mechanically polish the samples to a uniform surface finish using a series of abrasive papers of increasing grit size.
  3. Clean the samples ultrasonically in a suitable solvent (e.g., acetone, ethanol) to remove any polishing residues and grease.
  4. Rinse the samples with deionized water and dry them thoroughly in an oven.
  5. Weigh each sample to the nearest 0.1 mg and record this as the initial weight ( $W_{\text{initial}}$ ).
- Corrosion Test:
  1. Immerse each prepared sample in a separate container filled with the acidic test solution. Ensure the samples are fully submerged and not in contact with each other or the container walls.
  2. Maintain the test solution at the desired temperature for the specified duration of the experiment.
  3. After the exposure time, carefully remove the samples from the solution.
- Cleaning and Final Weighing:
  1. Gently rinse the samples with deionized water.
  2. Chemically clean the samples to remove all corrosion products according to a standardized procedure (e.g., ASTM G1). This may involve immersion in a specific

chemical solution for a short period.

3. Thoroughly rinse the cleaned samples with deionized water and then with a volatile solvent (e.g., acetone).
4. Dry the samples completely in an oven.
5. Weigh each dried sample and record this as the final weight ( $W_{\text{final}}$ ).

c. Calculation of Corrosion Rate:

The corrosion rate in millimeters per year (mm/year) can be calculated using the following formula:

$$\text{Corrosion Rate (mm/year)} = (K \times \Delta W) / (A \times T \times D)$$

Where:

- $K$  = a constant ( $8.76 \times 10^4$  for mm/year)
- $\Delta W$  = Weight loss ( $W_{\text{initial}} - W_{\text{final}}$ ) in grams
- $A$  = Surface area of the sample in  $\text{cm}^2$
- $T$  = Exposure time in hours
- $D$  = Density of the material in  $\text{g/cm}^3$

## Potentiodynamic Polarization

This protocol describes the procedure for evaluating the corrosion behavior of **tungsten carbide** using potentiodynamic polarization.

a. Materials and Equipment:

- Potentiostat with corresponding software.
- Three-electrode corrosion cell.

- Working electrode: The **tungsten carbide** sample, mounted in a holder that exposes a well-defined surface area.
- Reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl.
- Counter electrode: e.g., Platinum or graphite rod.
- Acidic electrolyte.
- De-aeration equipment (e.g., nitrogen or argon gas supply).

b. Procedure:

- Sample and Cell Preparation:
  1. Prepare the working electrode surface as described in the weight loss protocol (polishing, cleaning, drying).
  2. Assemble the three-electrode cell with the working, reference, and counter electrodes.
  3. Fill the cell with the acidic electrolyte, ensuring the electrodes are properly immersed. Position the reference electrode's Luggin capillary close to the working electrode surface.
- Electrochemical Measurement:
  1. De-aerate the electrolyte by bubbling an inert gas through it for at least 30 minutes before starting the measurement. Continue gentle bubbling during the experiment.
  2. Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady value (typically for 30-60 minutes).
  3. Set up the potentiodynamic scan parameters in the potentiostat software. A typical scan range is from -250 mV to +250 mV relative to the OCP, at a scan rate of 0.167 mV/s.
  4. Initiate the potentiodynamic scan. The potentiostat will apply a varying potential to the working electrode and measure the resulting current.
- Data Analysis:



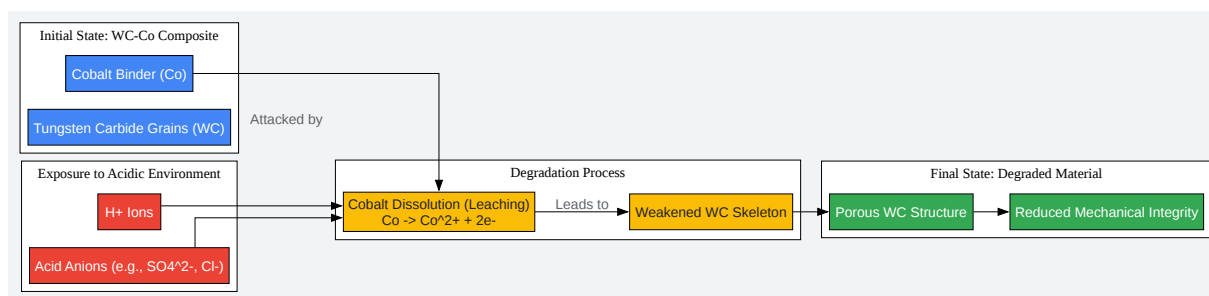
1. Plot the resulting data as a Tafel plot (log of current density vs. potential).
2. Determine the corrosion potential ( $E_{\text{corr}}$ ) and corrosion current density ( $i_{\text{corr}}$ ) from the intersection of the anodic and cathodic Tafel slopes.
3. Calculate the corrosion rate from the corrosion current density using the following equation:

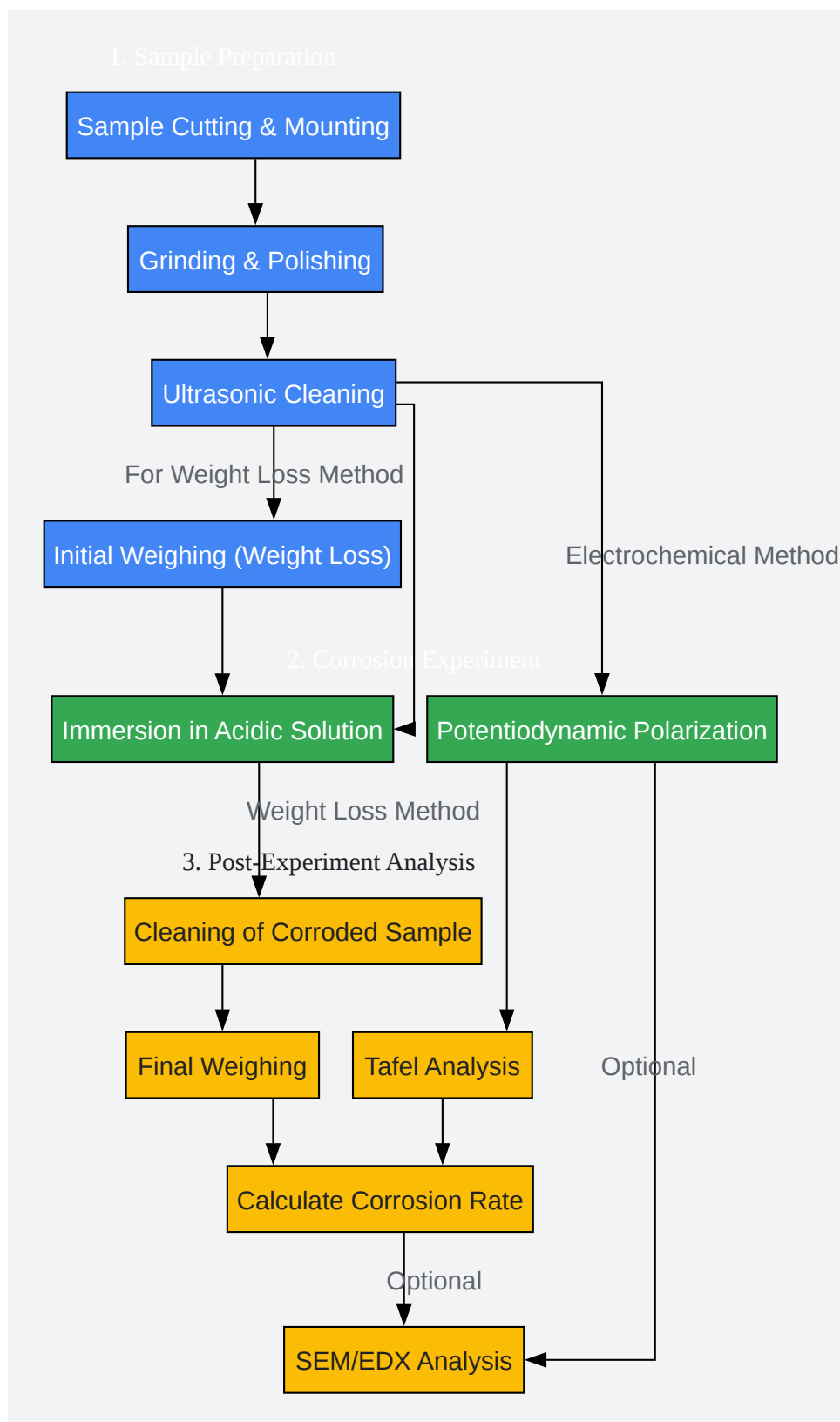
$$\text{Corrosion Rate (mm/year)} = (K \times i_{\text{corr}} \times \text{EW}) / D$$

Where:

- $K$  = a constant ( $3.27 \times 10^{-3}$  for mm/year)
- $i_{\text{corr}}$  = Corrosion current density in  $\mu\text{A}/\text{cm}^2$
- $\text{EW}$  = Equivalent weight of the corroding species (for the binder) in g/equivalent
- $D$  = Density of the corroding species in  $\text{g}/\text{cm}^3$

## Visualizations





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